(2,3-d)-Furocycloheptatrienone

Description

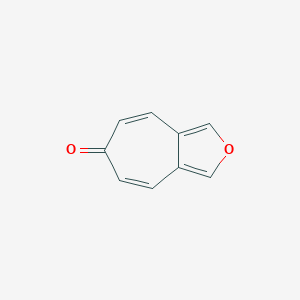

(2,3-d)-Furocycloheptatrienone is a fused bicyclic organic compound characterized by a furan ring (oxygen-containing five-membered heterocycle) fused to a cycloheptatrienone system—a seven-membered carbocyclic ring with three conjugated double bonds and a ketone group.

Properties

CAS No. |

18895-06-2 |

|---|---|

Molecular Formula |

C9H6O2 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

cyclohepta[c]furan-6-one |

InChI |

InChI=1S/C9H6O2/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H |

InChI Key |

UDTGOPLYKGNTOA-UHFFFAOYSA-N |

SMILES |

C1=CC2=COC=C2C=CC1=O |

Canonical SMILES |

C1=CC2=COC=C2C=CC1=O |

Other CAS No. |

18895-06-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Electronic Properties: The ketone group in this compound distinguishes it from sulfur- or nitrogen-containing analogs (e.g., thieno[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines). This electron-withdrawing group increases electrophilicity, making the compound more reactive toward nucleophiles compared to saturated systems like fused cycloheptane derivatives . Furan’s oxygen atom contributes to moderate aromaticity, but the cycloheptatrienone’s conjugation may disrupt full aromatic stabilization, leading to unique redox properties .

Reactivity and Stability: Unlike saturated cycloheptane-fused systems (e.g., Fig. 12H), the conjugated double bonds in cycloheptatrienone may facilitate Diels-Alder reactions or Michael additions. Compared to pyrimidine-fused compounds (Fig.

Hypothetical Applications: The ketone moiety suggests utility as a synthetic intermediate for functionalizing larger aromatic systems. Structural parallels to bioactive pyrimidine derivatives (e.g., Fig.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.